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Compound of Interest

Compound Name: P-3355

Cat. No.: B1208721 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential guidance on managing the side effects of SOM3355 in clinical

studies. The following troubleshooting guides and frequently asked questions (FAQs) are

designed to address specific issues that may be encountered during experiments, ensuring

patient safety and data integrity.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SOM3355?

A1: SOM3355 (bevantolol hydrochloride) exhibits a novel, multimodal mechanism of action. It

functions as a mild beta-1 adrenergic antagonist and an inhibitor of both vesicular monoamine

transporter subtype 1 (VMAT1) and subtype 2 (VMAT2).[1][2][3][4] This dual activity helps

regulate chemical messaging in the brain, which is thought to contribute to the reduction of

involuntary movements (chorea) and potentially mood and behavioral changes associated with

Huntington's disease.[3]

Q2: What are the most commonly reported side effects of SOM3355 in clinical trials?

A2: Based on Phase 2a and Phase 2b clinical trial data, the most frequently observed adverse

events are generally mild to moderate.[5][6] These include cardiovascular effects such as

bradycardia (slow heart rate) and hypotension (low blood pressure).[7][8] Other reported side

effects have included headache, fatigue, nausea, and vomiting.[5] Insomnia and falls have also

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1208721?utm_src=pdf-interest
https://sombiotech.com/wp-content/uploads/2019/09/Phase2b-data-press-release-01022025_revised.pdf
https://sombiotech.com/pipeline/
https://www.pcb.ub.edu/en/the-fda-has-approved-som-biotechs-phase-3-study-design-for-som3355-a-potential-drug-for-huntington-disease/
https://firstwordpharma.com/story/6326215
https://www.pcb.ub.edu/en/the-fda-has-approved-som-biotechs-phase-3-study-design-for-som3355-a-potential-drug-for-huntington-disease/
https://www.lirh.it/en/news/som3355-new-drug-treatment-chorea-symptom-huntingtons-disease
https://pubmed.ncbi.nlm.nih.gov/36494329/
https://huntingtonsdiseasenews.com/som3355/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/phase-iib-efficacy-and-safety-study-of-som3355-in-huntingtons-disease/
https://www.lirh.it/en/news/som3355-new-drug-treatment-chorea-symptom-huntingtons-disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


been noted, although their direct attribution to SOM3355 can be confounded by the underlying

condition of Huntington's disease patients.[7]

Q3: How does the safety profile of SOM3355 compare to other treatments for chorea in

Huntington's disease?

A3: SOM3355 has demonstrated a favorable safety profile, particularly concerning

neuropsychiatric side effects.[5] Unlike some other VMAT2 inhibitors used to treat chorea,

clinical studies of SOM3355 have not been associated with an increased risk of depression,

suicidal ideation, somnolence (drowsiness), akathisia (restlessness), or cognitive impairment.

[1][3][9] In fact, some studies have suggested a potential improvement in depressive symptoms

and a reduction in anxiety among participants receiving SOM3355.[3][4]

Q4: Have any serious adverse events (SAEs) been linked to SOM3355?

A4: In the Phase 2b study, there were only three serious adverse events reported, and all were

considered unrelated to the study drug.[8]

Q5: What is the effect of SOM3355 on prolactin levels?

A5: An elevation in plasma prolactin levels (1.7-1.9-fold) has been observed in patients treated

with SOM3355.[6] This is considered a likely consequence of its inhibitory effect on the

dopamine pathway via VMAT2.[6]

Troubleshooting Guides
Issue 1: Management of Cardiovascular Events
(Bradycardia and Hypotension)
Symptoms:

Bradycardia: Heart rate significantly below the established baseline or institutional lower limit

of normal.

Hypotension: A significant drop in blood pressure from baseline, or systolic blood pressure

falling below 90 mmHg.

Orthostatic Hypotension: A drop in blood pressure upon standing.[8]
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Associated Symptoms: Dizziness, lightheadedness, syncope (fainting).[8]

Troubleshooting Protocol:

Immediate Assessment:

Measure the patient's heart rate and blood pressure in both supine and standing positions.

Assess for symptoms of dizziness, fainting, or falls.

Review Concomitant Medications:

Identify any other medications that could contribute to bradycardia or hypotension (e.g.,

other antihypertensives, beta-blockers).

Dose Adjustment:

Consult the study protocol for guidance on dose reduction or temporary discontinuation of

SOM3355. In the Phase 2b study, dose adjustments were part of the management

strategy.

Monitoring:

Increase the frequency of vital sign monitoring until the patient is stable.

Educate the patient on the symptoms of hypotension and advise them to rise slowly from a

sitting or lying position.

Reporting:

Document the event thoroughly in the patient's record and report it to the study sponsor

and IRB as per the clinical trial protocol.

Issue 2: Management of Insomnia
Symptoms:

Difficulty initiating or maintaining sleep.
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Non-restorative sleep.

Troubleshooting Protocol:

Assess Sleep Hygiene:

Inquire about the patient's sleep habits, including caffeine and alcohol intake, screen time

before bed, and sleep environment.

Non-Pharmacological Interventions:

Recommend improvements to sleep hygiene, such as maintaining a regular sleep

schedule, creating a relaxing bedtime routine, and ensuring the sleep environment is dark,

quiet, and cool.

Review Concomitant Medications:

Determine if other medications could be contributing to insomnia.

Consider Dose Timing:

If the study protocol allows, consider administering the evening dose of SOM3355 earlier

to minimize potential interference with sleep onset.

Pharmacological Intervention (with caution):

If non-pharmacological approaches are ineffective, consult the study protocol regarding

the use of sleep aids. Insomnia is a known side effect of VMAT2 inhibitors.[7]

Data Presentation
Table 1: Incidence of Key Adverse Events in the SOM3355 Phase 2b Clinical Trial
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Adverse Event Placebo (n=48)
SOM3355 400
mg/day (n=41)

SOM3355 600
mg/day (n=50)

Number of Patients

with any Adverse

Event

24 22 33

Total Number of

Adverse Events
48 47 90

Bradycardia 0 1 4

Syncope (Fainting) 1 1 1

Hypotension 0 1 0

Orthostatic

Hypotension
0 1 0

Study Discontinuation

due to Adverse Events
3 1 6

Data adapted from the Phase IIb Efficacy and Safety Study of SOM3355 in Huntington's

Disease.[8]

Experimental Protocols
Protocol 1: Monitoring of Chorea Severity

Methodology: The Unified Huntington's Disease Rating Scale Total Maximal Chorea

(UHDRS-TMC) score is the primary endpoint for assessing chorea.[1]

Procedure:

The UHDRS-TMC is administered by a trained and certified rater.

The scale assesses chorea severity across seven body regions.

Scores are recorded at baseline and at specified follow-up visits throughout the clinical

trial to measure the change from baseline.
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Protocol 2: Assessment of Global Clinical Change

Methodology: The Clinical Global Impression of Change (CGI-C) and Patient Global

Impression of Change (PGI-C) scales are used to evaluate the overall change in the patient's

condition.[1]

Procedure:

At follow-up visits, the clinician (for CGI-C) and the patient (for PGI-C) rate the overall

improvement or worsening of the patient's condition compared to baseline.

The rating is typically on a 7-point scale, ranging from "very much improved" to "very much

worse."

Protocol 3: Evaluation of Depressive Symptoms

Methodology: The Beck Depression Inventory (BDI) is utilized to monitor for changes in

depressive symptoms.[4]

Procedure:

The BDI is a self-report questionnaire administered to the patient.

It consists of 21 multiple-choice questions assessing the severity of depressive symptoms.

Scores are calculated at baseline and at subsequent study visits to track any emergence

or worsening of depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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